2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline
Description
The compound features a quinoline core substituted at position 2 with a 4-chlorophenyl group and at position 3 with a 4-methylphenylsulfanyl moiety. This substitution pattern is significant for modulating lipophilicity and biological activity, as seen in similar compounds .
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNS/c1-15-6-12-19(13-7-15)25-21-14-17-4-2-3-5-20(17)24-22(21)16-8-10-18(23)11-9-16/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMXVORVNOPFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup Synthesis
The Skraup reaction remains a foundational method for quinoline synthesis. As described in the IIP Series publication, this method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The reaction proceeds via the in situ generation of acrolein from glycerol, which undergoes Michael addition with aniline to form an intermediate that cyclizes to yield quinoline.
Mechanistic Steps :
- Dehydration of Glycerol : Sulfuric acid catalyzes the dehydration of glycerol to acrolein.
- Michael Addition : Acrolein reacts with aniline to form (E)-3-phenylaminoprop-1-en-1-ol.
- Cyclization and Aromatization : Intramolecular electrophilic addition followed by oxidation yields the quinoline core.
Limitations : Harsh acidic conditions and side reactions necessitate careful temperature control. Industrial adaptations employ ionic liquids under microwave irradiation to enhance yield and reduce reaction time.
Introduction of the 4-Chlorophenyl Group
Friedel-Crafts Acylation
While Friedel-Crafts acylation typically attaches acyl groups, modified protocols enable aryl group introduction. A chlorophenyl moiety can be introduced via a two-step process:
- Acylation : Reacting quinoline with 4-chlorobenzoyl chloride in the presence of AlCl₃ forms a ketone intermediate.
- Reduction : The ketone is reduced to a methylene group using LiAlH₄ or catalytic hydrogenation.
Example Reaction :
$$
\text{Quinoline} + \text{4-ClC₆H₄COCl} \xrightarrow{\text{AlCl₃}} \text{3-(4-Chlorobenzoyl)quinoline} \xrightarrow{\text{LiAlH₄}} \text{3-(4-Chlorophenyl)quinoline}
$$
This method, however, risks over-reduction and requires stoichiometric Lewis acids.
Suzuki-Miyaura Coupling
Modern approaches favor palladium-catalyzed cross-coupling. A brominated quinoline intermediate reacts with 4-chlorophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ |
| Solvent | DME/H₂O (3:1) |
| Temperature | 80°C |
| Yield | 78–85% |
This method offers superior regioselectivity and functional group tolerance compared to Friedel-Crafts.
Introduction of the 4-Methylphenylsulfanyl Group
Nucleophilic Aromatic Substitution
A bromine or chlorine atom at the quinoline’s 3-position undergoes substitution with 4-methylthiophenol. Sodium hydride in DMF facilitates deprotonation of the thiol, generating a thiolate nucleophile.
Reaction Scheme :
$$
\text{3-Bromoquinoline} + \text{4-MeC₆H₄SH} \xrightarrow{\text{NaH, DMF}} \text{3-[(4-Methylphenyl)sulfanyl]quinoline}
$$
Kinetic Analysis :
- Rate Law : Second-order (first-order in both quinoline and thiolate).
- Activation Energy : ~45 kJ/mol (determined via Arrhenius plots).
Side Reactions :
- Oxidation of thiol to disulfide (mitigated by inert atmosphere).
- Over-substitution at adjacent positions (controlled by stoichiometry).
Integrated Synthetic Routes
Sequential Functionalization Pathway
- Quinoline Core : Synthesized via Skraup reaction (72% yield).
- Chlorophenyl Group : Introduced via Suzuki coupling (82% yield).
- Sulfanyl Group : Added via nucleophilic substitution (76% yield).
Overall Yield : 45% (calculated from stepwise yields).
One-Pot Industrial Synthesis
Recent patents describe a tandem process using continuous flow reactors:
- Step 1 : Skraup reaction with in situ acrolein generation.
- Step 2 : Direct coupling with 4-chlorophenylboronic acid.
- Step 3 : Thiol displacement under microwave irradiation.
Advantages :
- 30% reduction in solvent use.
- 20% higher throughput compared to batch processes.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) moiety undergoes oxidation under controlled conditions:
Mechanistic Notes :
-
Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxide intermediates before sulfone formation .
-
Steric hindrance from the 4-methylphenyl group slows reaction kinetics compared to unsubstituted analogs .
Electrophilic Aromatic Substitution (EAS) on the Quinoline Ring
The quinoline core participates in EAS at positions 5, 6, and 8:
Key Factors Influencing Reactivity :
-
Electron-donating sulfanyl group activates the quinoline ring at positions para to itself.
-
4-Chlorophenyl substituent directs electrophiles to C5/C8 via resonance effects .
Nucleophilic Aromatic Substitution (NAS) on the 4-Chlorophenyl Group
The chloro substituent undergoes substitution under SNAr conditions:
Limitations :
-
Steric hindrance from the adjacent sulfanyl group reduces reactivity compared to isolated chlorophenyl systems .
Cross-Coupling Reactions
The aromatic rings participate in palladium-catalyzed couplings:
Catalytic Efficiency :
-
Reactions occur preferentially on the 4-chlorophenyl ring due to better leaving group ability (Cl vs. SMe) .
Photochemical Reactions
UV irradiation induces unique transformations:
Mechanistic Insights :
-
Excited-state quinoline undergoes intersystem crossing to triplet state, enabling radical coupling .
-
Sulfanyl group acts as photosensitizer in oxygen-containing systems .
Acid/Base-Mediated Transformations
Protonation/deprotonation alters reactivity:
Structural Effects :
Scientific Research Applications
Key Reactions
- Oxidation: Converts the compound to quinoline N-oxides.
- Reduction: Forms dihydroquinoline derivatives.
- Substitution: Facilitates electrophilic and nucleophilic substitutions on aromatic rings.
Chemistry
2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline serves as a building block for synthesizing more complex quinoline derivatives. Its unique substitution pattern contributes to distinct chemical properties that are exploited in various synthetic pathways.
Biology
This compound has been investigated for its biological activities , particularly its potential as an antimicrobial and anticancer agent. The presence of both chlorophenyl and methylphenyl sulfanyl groups enhances its biological interactions.
Medicine
In medicinal chemistry, it is explored as a lead compound for developing new therapeutic agents. Its ability to intercalate into DNA suggests potential applications in cancer therapy by inhibiting replication and transcription processes.
The biological activity of 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline is attributed to several mechanisms:
- DNA Intercalation: Inhibits replication and transcription.
- Enzyme Modulation: Alters the activity of various enzymes and receptors.
Case Studies
- Anticancer Efficacy:
- A study on mice with Ehrlich Ascites Carcinoma (EAC) demonstrated that treatment with this compound increased life span by approximately 75% compared to control groups.
- Antimicrobial Synergy:
- The compound showed synergistic effects when tested alongside standard antibiotics, significantly reducing the minimum inhibitory concentrations (MICs) of Ciprofloxacin and Ketoconazole.
Toxicity Profile
Preliminary toxicity assessments indicate that 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline exhibits low hemolytic activity and non-cytotoxicity at concentrations below 60 µM, suggesting a favorable safety profile for further development in therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, inhibiting the replication and transcription processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The following table highlights key structural analogs and their substituents:
Key Observations :
Biological Activity
2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This quinoline derivative has been explored for various therapeutic applications, particularly its antimicrobial and anticancer properties. The unique structural features of this compound, including the presence of both chlorophenyl and methylphenyl sulfanyl groups, contribute to its diverse biological activity.
The compound belongs to the quinoline family, which is known for its broad spectrum of biological activities. The specific substitutions on the quinoline core influence its chemical reactivity and biological interactions.
The biological activity of 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline is primarily attributed to its ability to intercalate into DNA, thereby inhibiting replication and transcription processes. Additionally, it may modulate the activity of various enzymes and receptors, leading to significant biological effects.
Antimicrobial Activity
Recent studies have indicated that 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline exhibits notable antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Escherichia coli | 0.5 - 1 μg/mL |
| Candida albicans | 1 - 2 μg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been investigated through various in vitro and in vivo studies. It has shown promising results against several cancer cell lines, including:
- HT-29 (colon cancer)
- PC-3 (prostate cancer)
In vitro studies revealed that the compound exhibits cytotoxicity with IC50 values comparable to established chemotherapeutics such as Doxorubicin.
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| HT-29 | 6.43 | Doxorubicin |
| PC-3 | 9.83 | Doxorubicin |
In vivo studies using Ehrlich Ascites Carcinoma (EAC) models demonstrated a significant increase in life span and mean survival time for treated groups .
Case Studies
- Anticancer Efficacy: A study conducted on mice bearing EAC showed that treatment with 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline resulted in a life span increase of approximately 75% compared to control groups .
- Antimicrobial Synergy: The compound was tested alongside standard antibiotics, showing synergistic effects that reduced the MICs of Ciprofloxacin and Ketoconazole when used in combination .
Toxicity Profile
An important aspect of evaluating new compounds is their toxicity profile. Preliminary assessments suggest that 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline exhibits low hemolytic activity and non-cytotoxicity at concentrations below 60 µM, indicating a favorable safety profile for further development .
Q & A
Q. What are the standard synthetic routes for 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step reactions, such as Claisen-Schmidt condensation between a ketone (e.g., 3-acetylquinoline derivative) and an aldehyde (e.g., 4-chlorobenzaldehyde) under basic conditions (e.g., KOH in ethanol). Cyclization and purification via column chromatography (ethyl acetate/hexane mixtures) and recrystallization (acetone) are critical steps . Key parameters include:
- Solvent choice : Polar aprotic solvents enhance reaction efficiency.
- Catalyst : Base strength (e.g., KOH vs. NaOH) impacts condensation rates.
- Temperature : Room temperature or mild heating (e.g., 40–60°C) avoids side reactions. Reported yields range from 60–75%, with purity >95% achievable via recrystallization .
Q. Which spectroscopic and crystallographic methods are employed to confirm the structure of this compound?
- NMR spectroscopy : and NMR identify substituent positions (e.g., sulfanyl group at C3, chlorophenyl at C2) .
- X-ray diffraction : Single-crystal X-ray analysis resolves bond lengths, angles, and intermolecular interactions (e.g., π–π stacking between quinoline and aromatic rings) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] peak matching theoretical values) . Software like SHELXL is used for refining crystallographic data .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields or impurities in the final product?
- Solvent optimization : Switching from ethanol to DMF may improve solubility of aromatic intermediates .
- Catalyst screening : Lewis acids (e.g., AlCl) could enhance electrophilic substitution in sulfanyl group installation .
- Reaction monitoring : TLC or HPLC tracks intermediate formation to minimize by-products . Contradictions in yield data (e.g., 72% vs. lower values in other studies) may stem from variations in purification techniques or starting material quality .
Q. What methodologies are used to investigate the compound’s biological activity, and how do structural modifications impact efficacy?
- Enzyme inhibition assays : Measure IC values against targets like kinases or proteases using fluorescence-based protocols .
- Cellular studies : Cytotoxicity assays (e.g., MTT) on cancer cell lines evaluate anticancer potential .
- Structure-activity relationship (SAR) : Introducing electron-withdrawing groups (e.g., -CF) at specific positions enhances binding affinity to biological targets . Discrepancies in bioactivity data may arise from differences in assay conditions (e.g., pH, cell type) or impurity interference .
Q. How can researchers resolve contradictions in reported crystallographic data or biological activity profiles?
- Comparative crystallography : Repeating X-ray studies under standardized conditions (e.g., low-temperature data collection) reduces thermal motion artifacts .
- Dose-response validation : Replicating bioassays with rigorously purified batches isolates compound-specific effects from impurity-driven noise .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to reconcile SAR inconsistencies .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
